
Arsonic acid, (1,1'-biphenyl)-2-YL-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsonic acid, (1,1’-biphenyl)-2-YL-, disodium salt is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes a biphenyl group and an arsonic acid moiety. This compound is often used in scientific research due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of arsonic acid, (1,1’-biphenyl)-2-YL-, disodium salt typically involves the reaction of biphenyl derivatives with arsenic-containing reagents under controlled conditions. One common method includes the use of sodium arsenite and biphenyl-2-boronic acid in the presence of a palladium catalyst. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves a multi-step synthesis process. The initial steps include the preparation of intermediate compounds, which are then subjected to further reactions to yield the final product. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Arsonic acid, (1,1’-biphenyl)-2-YL-, disodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the arsonic acid group to different functional groups.
Substitution: The biphenyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield arsonic acid derivatives with additional oxygen atoms, while substitution reactions can produce a wide range of biphenyl derivatives.
Applications De Recherche Scientifique
Arsonic acid, (1,1’-biphenyl)-2-YL-, disodium salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of arsonic acid, (1,1’-biphenyl)-2-YL-, disodium salt involves its interaction with specific molecular targets. The arsonic acid group can form bonds with various biomolecules, affecting their structure and function. The biphenyl group provides stability and enhances the compound’s ability to interact with different targets. These interactions can lead to various biological effects, depending on the specific pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Armstrong’s acid (naphthalene-1,5-disulfonic acid): This compound has a similar structure but contains a naphthalene group instead of a biphenyl group.
Benzenesulfonic acid derivatives: These compounds share the sulfonic acid group but differ in their aromatic structures.
Uniqueness
Arsonic acid, (1,1’-biphenyl)-2-YL-, disodium salt is unique due to its combination of the biphenyl group and the arsonic acid moiety. This structure provides distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
63992-34-7 |
|---|---|
Formule moléculaire |
C12H9AsNa2O3 |
Poids moléculaire |
322.10 g/mol |
Nom IUPAC |
disodium;dioxido-oxo-(2-phenylphenyl)-λ5-arsane |
InChI |
InChI=1S/C12H11AsO3.2Na/c14-13(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1-9H,(H2,14,15,16);;/q;2*+1/p-2 |
Clé InChI |
QDXGRHKWESJQSN-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2[As](=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


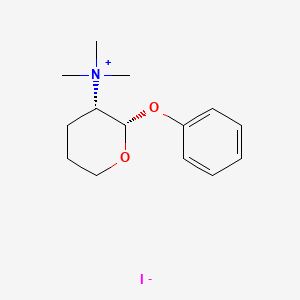
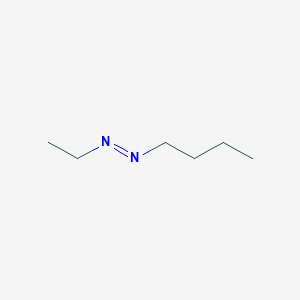

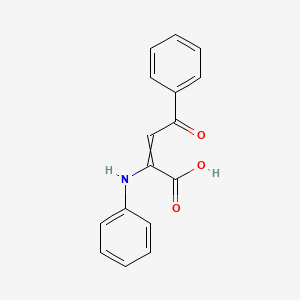

![2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14494012.png)
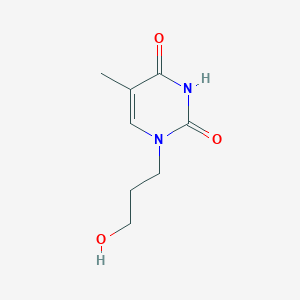
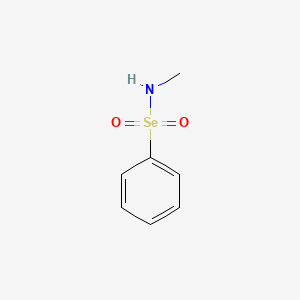

![Ethyl [dimethyl(3-methylphenyl)silyl]acetate](/img/structure/B14494051.png)
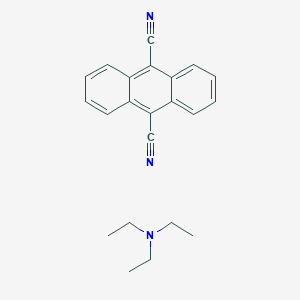
![3,3-Dichloro-1-phenylspiro[aziridine-2,9'-fluorene]](/img/structure/B14494056.png)


